molecular formula C13H8ClN5O2S B11564265 2,6-diamino-4-(4-chloro-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-(4-chloro-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B11564265
M. Wt: 333.75 g/mol
InChI Key: XQMVIUCNHPKLJU-UHFFFAOYSA-N
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Description

2,6-diamino-4-(4-chloro-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound that features a thiopyran ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(4-chloro-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One possible route could involve the cyclization of a precursor molecule containing the necessary functional groups. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,6-diamino-4-(4-chloro-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce new functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to remove oxygen-containing groups or reduce nitro groups to amines.

    Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action for 2,6-diamino-4-(4-chloro-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiopyran derivatives or molecules with similar functional groups. Examples could be:

  • 2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile
  • 2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile

Uniqueness

What sets 2,6-diamino-4-(4-chloro-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile apart is the specific combination of functional groups and their positions on the thiopyran ring. This unique structure could confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C13H8ClN5O2S

Molecular Weight

333.75 g/mol

IUPAC Name

2,6-diamino-4-(4-chloro-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile

InChI

InChI=1S/C13H8ClN5O2S/c14-9-2-1-6(3-10(9)19(20)21)11-7(4-15)12(17)22-13(18)8(11)5-16/h1-3,11H,17-18H2

InChI Key

XQMVIUCNHPKLJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2C(=C(SC(=C2C#N)N)N)C#N)[N+](=O)[O-])Cl

Origin of Product

United States

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